3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a methoxyphenyl group, an oxadiazole ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially involving the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-[3-(1,2,4-triazol-3-yl)pyrrolidin-1-yl]propan-1-one
- 3-(4-methoxyphenyl)-1-[3-(1,2,4-thiadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Uniqueness
The presence of the oxadiazole ring might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds with triazole or thiadiazole rings.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-5-2-12(3-6-14)4-7-15(20)19-9-8-13(10-19)16-17-11-22-18-16/h2-3,5-6,11,13H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBZRZCINUZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.